Picoplatin

Descripción general

Descripción

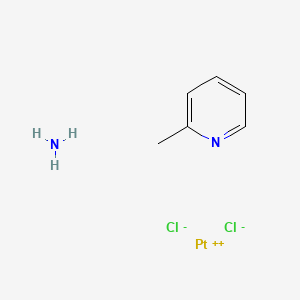

Picoplatin is a platinum-based antineoplastic agent in clinical development by Poniard Pharmaceuticals for the treatment of patients with solid tumors . It has demonstrated activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .

Synthesis Analysis

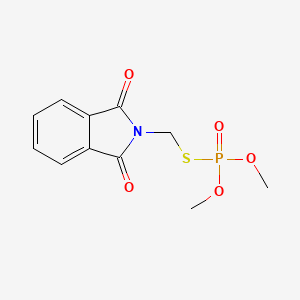

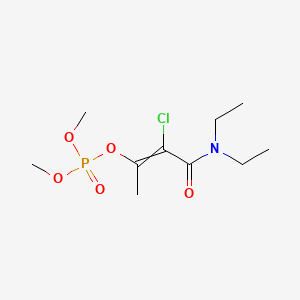

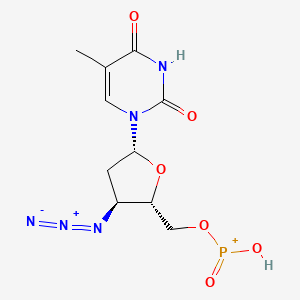

The synthesis of picoplatin-based complexes involves the oxidation of picoplatin with hydrogen peroxide to give an intermediate, which is then transformed into dicarboxylato complexes . Another study reported the successful synthesis of picazoplatin, an azide-containing picoplatin derivative for Pt-bound drug target analysis by click chemistry .Molecular Structure Analysis

Picoplatin has a sterically hindered platinum (II) complex designed to deliver an extended spectrum of anti-cancer activity and overcome platinum resistance . Its chemical formula is C6H10Cl2N2Pt and has a molar mass of 376.14 g·mol−1 .Chemical Reactions Analysis

Picoplatin readily binds DNA and RNA oligonucleotides and undergoes facile post-labeling click reactions to alkyne-fluorophore conjugates . Another study reported that picoplatin can overcome carboplatin and cisplatin resistance, suggesting decreased platinum accumulation as a potential mechanism of platinum resistance in SCLC cells .Physical And Chemical Properties Analysis

Picoplatin is a small molecule with an average weight of 376.147 and a chemical formula of C6H10Cl2N2Pt .Aplicaciones Científicas De Investigación

Anticancer Drug

Picoplatin is a sterically hindered mononuclear platinum drug that is currently undergoing clinical trials . The 2-methylpyridine ring provides steric hindrance to the drug, preventing attack from biological nucleophiles .

Synthesis of New Anticancer Agents

Researchers have combined the properties of Picoplatin and another platinum drug, BBR3464, to synthesize a new family of sterically hindered dinuclear complexes . These complexes are potential anticancer agents .

Study of Binding Kinetics

The synthesis of these new complexes also allows for the study of their binding kinetics . This can provide valuable information about how these drugs interact with biological molecules .

Cytotoxicity Studies

The cytotoxicity of these new complexes has been tested in vitro in the A2780 and A2780/cp70 ovarian cancer cell line . This research can help determine the effectiveness of these drugs in treating cancer .

Development of Sterically Hindered Multinuclear Platinum Complexes

The results of these studies provide important proof-of-concept for the development of a larger family of sterically hindered multinuclear-based platinum complexes .

Combination Therapy

Researchers are attempting to use chemotherapeutics, such as cisplatin, in combination therapy to enhance their effectiveness . Picoplatin could potentially be used in this way as well .

Nanocarrier Drug Delivery

There is current advancement of nanocarriers including lipids, polymers, dendrimers, micelles and albumin for platinum drug delivery in cancer treatments . Picoplatin could potentially be delivered using these methods .

Prodrug Development

Chinese research scientists have managed to create a platinum(IV) conjugate consisting of ketoprofen and cisplatin called ketoplatin . This prodrug has less systemic toxicity and an increased anticancer effect compared to cisplatin . Picoplatin could potentially be used in a similar way to develop new prodrugs .

Mecanismo De Acción

Picoplatin is a cytotoxic platinum compound that has been developed to overcome platinum resistance in the treatment of patients with solid tumors . This article will delve into the various aspects of Picoplatin’s mechanism of action.

Target of Action

Picoplatin primarily targets DNA within the cell . DNA plays a crucial role in cell division and growth, and by interacting with it, Picoplatin can disrupt these processes.

Mode of Action

Picoplatin works by binding to DNA and interfering with DNA replication and transcription . This interaction causes apoptosis, or programmed cell death . The ability of Picoplatin to bind to DNA and induce cell death is a key factor in its anti-cancer activity.

Biochemical Pathways

This disruption can lead to cell death, preventing the growth and spread of cancer cells .

Pharmacokinetics

Studies have shown that picoplatin can be taken up by cells via organic cation transporters . These transporters may enhance the uptake and cytotoxicity of Picoplatin .

Result of Action

The primary result of Picoplatin’s action is the induction of cell death. By binding to DNA and disrupting normal cellular processes, Picoplatin can cause cancer cells to undergo apoptosis . This helps to prevent the growth and spread of the cancer.

Action Environment

The environment in which Picoplatin acts can influence its efficacy and stability. For example, the presence of organic cation transporters in the cellular environment can enhance the uptake and cytotoxicity of Picoplatin . Additionally, Picoplatin is designed to overcome thiol-mediated drug resistance, suggesting that it may be particularly effective in environments where other platinum-based drugs have failed .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of picoplatin. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Despite the broad use of platinum-based chemotherapeutics, identification of their full range of cellular targets remains a significant challenge. Picoplatin is designed to overcome platinum resistance, and hopes are now pinned on its use for metastatic colorectal cancer . Future directions in the field of new platinum drugs include the development of new platinum anticancer complexes .

Propiedades

IUPAC Name |

azane;2-methylpyridine;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIOEBMYPRQGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Picoplatin | |

CAS RN |

181630-15-9 | |

| Record name | Picoplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181630-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICOPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TAN0L720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

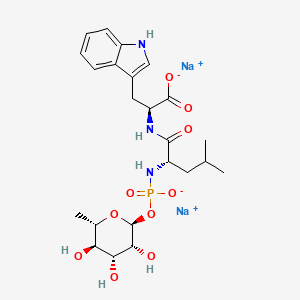

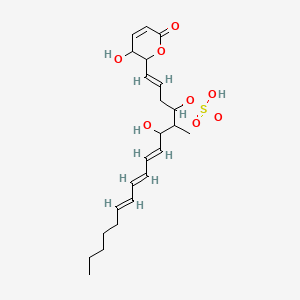

Feasible Synthetic Routes

Q & A

A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: Picoplatin features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]

A: Research suggests that Picoplatin can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []

A: The molecular formula of Picoplatin is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]

ANone: Several spectroscopic methods have been employed to characterize Picoplatin, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]

- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []

- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]

- UV-Visible Spectroscopy: Used to study the interaction of Picoplatin with DNA and other molecules. []

A: Picoplatin exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of Picoplatin follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []

A: Picoplatin is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []

A: Picoplatin demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []

A: Picoplatin exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)